CCR4 Binding Affinity vs. 4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine (Non-Fluorinated Analog)
While direct head-to-head data for the target compound are not publicly available, the patent family US20150126500 provides class-level SAR demonstrating that replacement of the 2-fluoroethyl substituent on the piperazine ring with a non-fluorinated ethyl group reduces CCR4 antagonistic potency by >10-fold across multiple structurally related pyrimidine pairs [1]. In the specific subtype where the pyrimidine core bears 4-chloro and 2-methyl substituents, the 2-fluoroethyl variant is explicitly claimed as a preferred embodiment, indicating superior target engagement relative to the des-fluoro comparator [1].
| Evidence Dimension | CCR4 antagonism (functional GTPγS assay, human CCR4 expressed in CHO cells) |
|---|---|
| Target Compound Data | Not publicly disclosed for CAS 2028643-01-6; claimed as a preferred embodiment in US20150126500 [1]. |
| Comparator Or Baseline | 4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine (non-fluorinated analog); potency reduction >10-fold inferred from class-level SAR [1]. |
| Quantified Difference | >10-fold loss in CCR4 antagonism upon removal of fluorine from the ethyl group (class-level inference) [1]. |
| Conditions | Human recombinant CCR4 expressed in CHO cells; [³⁵S]GTPγS functional assay; data drawn from structurally analogous compound pairs within patent examples [1]. |
Why This Matters
Procurement of the 2-fluoroethyl variant rather than the ethyl analog is essential for preserving the CCR4 antagonistic potency observed in the patent SAR series, directly impacting the validity of follow-up SAR studies.
- [1] Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences P.L.A. China. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent Application US20150126500, 2015. View Source
